n-Arachidonyl-l-alanine
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Overview
Description
n-Arachidonyl-l-alanine: is a naturally occurring compound that belongs to the class of arachidonoyl amino acids. It is formed by the condensation of the amino group of l-alanine with the carboxy group of arachidonic acid . This compound has gained attention due to its potential biological activities, including anti-cancer properties and its role in various physiological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: n-Arachidonyl-l-alanine can be synthesized through the condensation reaction between l-alanine and arachidonic acid. The reaction typically involves the activation of the carboxy group of arachidonic acid, followed by its coupling with the amino group of l-alanine . The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using the aforementioned coupling reaction. The process would likely be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions: n-Arachidonyl-l-alanine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives of the compound.
Reduction: Reduction reactions can modify the double bonds present in the arachidonic acid moiety.
Substitution: Substitution reactions can occur at the amino or carboxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various reagents, including alkyl halides or acyl chlorides, can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or epoxidized derivatives, while reduction can result in saturated analogs of this compound.
Scientific Research Applications
Mechanism of Action
The mechanism by which n-arachidonyl-l-alanine exerts its effects involves the production of reactive oxygen species through the 5-lipoxygenase pathway . This leads to the inhibition of cell proliferation and the induction of cell death in cancer cells. The compound’s effects are mediated in a cannabinoid receptor-independent manner, suggesting alternative molecular targets and pathways .
Comparison with Similar Compounds
n-Arachidonyl-l-alanine can be compared with other similar compounds, such as:
n-Arachidonyl-glycine: This compound also exhibits biological activities, including the inhibition of glycine transport.
n-Arachidonyl-l-serine: Known for its effects on calcium channels in neurons.
n-Arachidonyl-γ-aminobutyric acid: Exhibits similar efficacy at certain receptors but with different biological effects.
Uniqueness: this compound is unique due to its specific anti-cancer properties and its ability to induce reactive oxygen species production through the 5-lipoxygenase pathway . This sets it apart from other arachidonoyl amino acids, which may have different mechanisms of action and biological activities.
Properties
Molecular Formula |
C23H37NO3 |
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Molecular Weight |
375.5 g/mol |
IUPAC Name |
2-(icosa-5,8,11,14-tetraenoylamino)propanoic acid |
InChI |
InChI=1S/C23H37NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22(25)24-21(2)23(26)27/h7-8,10-11,13-14,16-17,21H,3-6,9,12,15,18-20H2,1-2H3,(H,24,25)(H,26,27) |
InChI Key |
ZECSOKFEQQDUCP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC(C)C(=O)O |
Origin of Product |
United States |
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